1-isopropyl-3-methyl-1H-pyrazole
Overview
Description
1-Isopropyl-3-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-methyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of 1,3-diketones with hydrazine derivatives. For instance, the reaction between acetylacetone and isopropylhydrazine under acidic conditions can yield this compound . Another method involves the use of transition-metal catalysts to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-Isopropyl-3-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-isopropyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The pathways involved often include binding to active sites or allosteric sites on the target proteins, thereby modulating their activity .
Comparison with Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole
- 1-Isopropyl-3,5-dimethyl-1H-pyrazole
- 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole
Comparison: 1-Isopropyl-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-methyl-1-phenyl-1H-pyrazole, it has a different steric and electronic environment, affecting its reactivity and interaction with biological targets . The presence of the isopropyl group enhances its lipophilicity, which can influence its pharmacokinetic properties .
Properties
IUPAC Name |
3-methyl-1-propan-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6(2)9-5-4-7(3)8-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFOKFFWKPBELZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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